molecular formula C12H10O2S B596051 2-(2-Methylthiophenyl)benzoic acid CAS No. 186295-30-7

2-(2-Methylthiophenyl)benzoic acid

Cat. No. B596051
M. Wt: 218.27
InChI Key: VVYSHUBEEYYGJK-UHFFFAOYSA-N
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Description

2-(2-Methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H12O2S . It is also known by the IUPAC name 2’- (methylsulfanyl) [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-(2-Methylthiophenyl)benzoic acid consists of a carboxyl group (-COOH) attached to a biphenyl group, which is a molecule composed of two connected phenyl rings . One of the phenyl rings has a methylthio group (-SCH3) attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Methylthiophenyl)benzoic acid are not available, a study on the acidity of 2-substituted benzoic acids provides some insights . The study suggests that the acidity of ortho-substituted benzoic acids cannot be interpreted by a simple universal theory .


Physical And Chemical Properties Analysis

2-(2-Methylthiophenyl)benzoic acid is a crystalline compound . It has a molecular weight of 244.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .

Scientific Research Applications

Photovoltaic Applications

2-(2-Methylthiophenyl)benzoic acid and its derivatives are explored in the field of photovoltaic devices, specifically in dye-sensitized solar cells. Research has shown that certain dyes containing methylthiophene or vinylene methylthiophene, which are structurally related to 2-(2-Methylthiophenyl)benzoic acid, can be used in dye-sensitized nanocrystalline TiO2 solar cells. The study investigates the relationship between the structure of these dyes and their photophysical, electrochemical, and photovoltaic properties, indicating the potential of these compounds in solar-to-electricity conversion efficiency (Tian et al., 2010).

Coordination Chemistry and Biological Activity

Compounds structurally related to 2-(2-Methylthiophenyl)benzoic acid have been studied for their coordination chemistry and biological activity. For instance, organotin derivatives with pyridylmethylthiobenzoic acid, a compound structurally similar to 2-(2-Methylthiophenyl)benzoic acid, have been synthesized and examined. The research delves into the crystal structure of these compounds and their fungicidal activity, showcasing their potential in biological applications (Zhang et al., 2007).

Corrosion Inhibition

In the field of material science, derivatives of benzoic acid, akin to 2-(2-Methylthiophenyl)benzoic acid, have been synthesized and evaluated for their role in corrosion inhibition. These compounds have demonstrated effectiveness in protecting materials like mild steel against corrosion, particularly in acidic environments. This opens up avenues for these compounds in industrial applications to enhance the longevity and durability of materials (Arrousse et al., 2021).

properties

IUPAC Name

2-(2-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNXPSYCZSXYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylthiophenyl)benzoic acid

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